molecular formula C17H24N4O4 B2833924 2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 923232-72-8

2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2833924
CAS No.: 923232-72-8
M. Wt: 348.403
InChI Key: KMDYSVBCQDCHSB-UHFFFAOYSA-N
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Description

This compound features a 1,3,8-triazaspiro[4.5]decane core substituted with a propyl group at position 8 and two oxo groups at positions 2 and 4. The acetamide side chain is modified with a furan-2-ylmethyl group at the terminal nitrogen. Its structural uniqueness lies in the 8-propyl substitution (uncommon in analogs) and the furan-containing side chain, which may influence solubility, target selectivity, and metabolic stability compared to related derivatives .

Properties

IUPAC Name

2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4/c1-2-7-20-8-5-17(6-9-20)15(23)21(16(24)19-17)12-14(22)18-11-13-4-3-10-25-13/h3-4,10H,2,5-9,11-12H2,1H3,(H,18,22)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDYSVBCQDCHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the triazaspiro[4.5]decane core. This can be achieved through a cyclization reaction involving appropriate precursors such as amines and carbonyl compounds. The propyl group is introduced through a subsequent alkylation reaction.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form furan-2-carboxylic acid.

  • Reduction: : The carbonyl groups can be reduced to form hydroxyl groups.

  • Substitution: : The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: : Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Furan-2-carboxylic acid

  • Reduction: : Hydroxylated derivatives

  • Substitution: : Amine-substituted derivatives

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for biological receptors or enzymes.

  • Medicine: : It could be explored for its pharmacological properties, potentially as a drug candidate.

  • Industry: : It might find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as receptors or enzymes, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Uniqueness : The combination of 8-propyl and furan-2-ylmethyl groups positions the compound as a hybrid between kinase inhibitors (e.g., DDR1) and anti-inflammatory agents.
  • Therapeutic Potential: The furan moiety may confer anti-exudative activity, while the spirocyclic core could enable kinase modulation. However, empirical data are needed to validate these hypotheses .
  • Knowledge Gaps: No direct studies on the target compound’s synthesis, stability, or biological activity exist in the reviewed evidence. Further research should prioritize enzymatic assays and ADMET profiling.

Biological Activity

The compound 2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(furan-2-ylmethyl)acetamide is a member of the spirocyclic class of compounds known for their diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C16H23N5O4C_{16}H_{23}N_{5}O_{4}, with a molecular weight of approximately 349.38 g/mol. The structure features a triazaspirodecane core, which is crucial for its biological activity.

Antimicrobial Properties

Research has demonstrated that derivatives of triazaspiro compounds exhibit significant antimicrobial activity. For instance, studies on similar spiro compounds have shown effective inhibition against various bacterial strains and fungi, suggesting that the structural features of triazaspiro compounds contribute to their antimicrobial efficacy .

Prolyl Hydroxylase Inhibition

Recent findings indicate that related compounds in the triazaspiro family serve as potent inhibitors of prolyl hydroxylases (PHDs), enzymes critical in regulating hypoxia-inducible factors (HIFs). These inhibitors can enhance erythropoietin (EPO) production, potentially offering therapeutic benefits for conditions like anemia . The mechanism involves the stabilization of HIFs under normoxic conditions, leading to increased EPO synthesis and subsequent erythropoiesis.

Analgesic Effects

Some derivatives have been reported to exhibit analgesic properties comparable to morphine. The modulation of opioid receptors by these compounds suggests a dual mechanism where they may act both centrally and peripherally to alleviate pain .

Case Studies

  • Antimicrobial Activity Assessment
    • A study synthesized various Mannich bases from triazaspiro compounds and evaluated their antimicrobial activity against standard bacterial strains. Results indicated that certain derivatives displayed higher potency than traditional antibiotics, making them potential candidates for further development in antimicrobial therapies .
  • Erythropoietin Regulation
    • In preclinical models, compounds similar to this compound were tested for their ability to upregulate EPO levels. The results demonstrated a significant increase in EPO production, suggesting that these compounds could be beneficial in treating anemia-related disorders .

Research Findings Summary

Activity Findings
AntimicrobialHigh efficacy against various bacterial and fungal strains; potential as new antibiotics
Prolyl Hydroxylase InhibitionSignificant upregulation of EPO; potential treatment for anemia
AnalgesicComparable effects to morphine; dual action on central and peripheral pain pathways

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